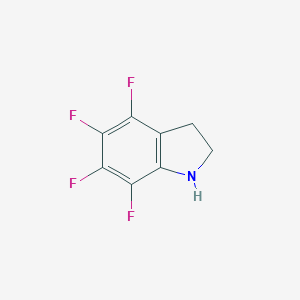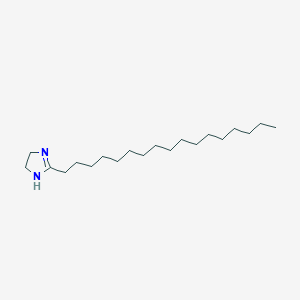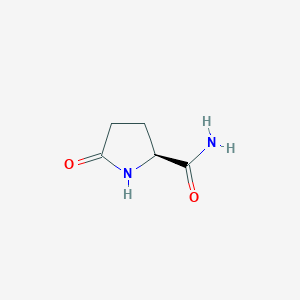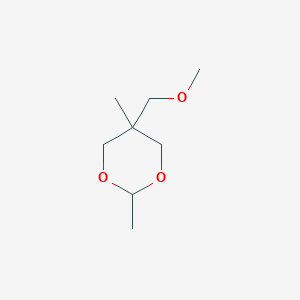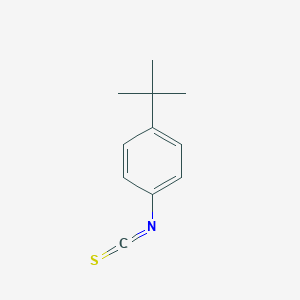
6-Methyleneundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyleneundecane is a chemical compound with the molecular formula C12H24. It is an alkene that is used in various scientific research applications. The compound has a unique chemical structure that makes it a valuable tool for studying different biochemical and physiological processes.
作用机制
The mechanism of action of 6-Methyleneundecane is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. The compound has a unique chemical structure that allows it to insert into the lipid bilayer of the membrane, altering its fluidity and affecting the function of membrane-bound proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyleneundecane are diverse and depend on the specific research application. The compound has been shown to affect the activity of enzymes, alter the permeability of cell membranes, and modulate the function of ion channels. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The advantages of using 6-Methyleneundecane in lab experiments include its unique chemical structure, which allows it to interact with cell membranes and proteins in a specific way. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, the limitations of using 6-Methyleneundecane include its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the research on 6-Methyleneundecane. One area of research is the development of new drugs and therapies that target specific membrane-bound proteins. Another area of research is the study of the compound's effects on different cell types, including cancer cells and neuronal cells. Additionally, the development of new synthesis and purification techniques could improve the yield and purity of the compound, making it an even more valuable research tool.
Conclusion:
6-Methyleneundecane is a valuable tool for scientific research, with applications in the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound has a unique chemical structure that allows it to interact with cell membranes and proteins in a specific way, making it a valuable research tool. However, careful handling and storage are necessary due to the potential toxicity of the compound. Future research on 6-Methyleneundecane could lead to the development of new drugs and therapies for various diseases, as well as the development of new synthesis and purification techniques.
合成方法
The synthesis of 6-Methyleneundecane involves the reaction of 1-undecene with dimethyl sulfoxide (DMSO) and sulfuric acid (H2SO4). The reaction takes place under reflux conditions, and the product is obtained by distillation. The yield of the product is dependent on the reaction conditions, and the purity can be increased by further purification techniques.
科学研究应用
6-Methyleneundecane is used in various scientific research applications, including the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
17799-46-1 |
|---|---|
产品名称 |
6-Methyleneundecane |
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
6-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |
InChI 键 |
XEFKBSJQOZGUTE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)CCCCC |
规范 SMILES |
CCCCCC(=C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




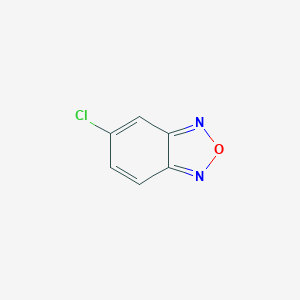

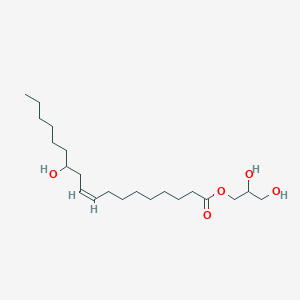
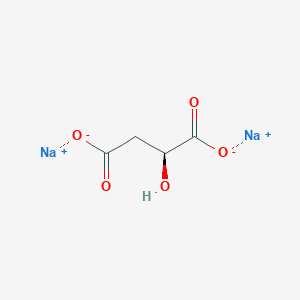
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
